Endostatin

Description

Structure

3D Structure

Propriétés

IUPAC Name |

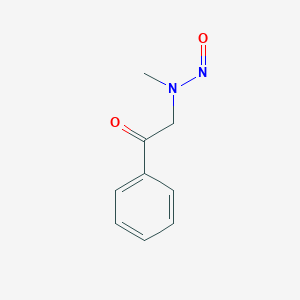

N-methyl-N-phenacylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-11(10-13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFYOVPTFNNVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)C1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204557 | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55984-52-6, 187888-07-9 | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055984526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endostatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Endostatin as a C-terminal fragment of collagen XVIII

An In-depth Technical Guide to Endostatin as a C-terminal Fragment of Collagen XVIII

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent endogenous inhibitor of angiogenesis, the process of forming new blood vessels from pre-existing ones.[1][2] It is a 20-kDa proteolytic fragment derived from the C-terminal non-collagenous (NC1) domain of collagen XVIII.[3][4][5][6][7] Collagen XVIII is a component of basement membranes in vessel walls.[3][5] The generation of this compound is catalyzed by proteolytic enzymes like cathepsins and matrix metalloproteases, which cleave the full-length collagen XVIII.[3][4][5] This process is thought to be a local control mechanism for regulating angiogenesis.[3][5]

First identified in 1997 from the conditioned media of a murine hemangioendothelioma cell line, this compound has been shown to inhibit endothelial cell proliferation and migration, induce apoptosis in some endothelial cell lines, and suppress tumor growth in numerous preclinical models.[1][2][3][8] Its broad-spectrum anti-tumor activity has been observed across more than 65 different tumor types in animal models.[2][9] A modified recombinant human this compound, known as Endostar, was approved in China in 2005 for the treatment of non-small-cell lung carcinoma, although clinical trials in the United States have yielded less conclusive results.[1] This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and key experimental protocols relevant to the study of this compound.

Generation of this compound from Collagen XVIII

Collagen XVIII belongs to the multiplexin family of collagens, characterized by multiple triple-helical domains interspersed with non-triple-helical regions.[5] The C-terminal NC1 domain of collagen XVIII contains the this compound sequence. This domain is connected to the main collagenous structure via a protease-sensitive hinge region.[3][5] Local secretion of proteases, such as matrix metalloproteases (MMPs) and cathepsins, by stimulated endothelial or tumor cells leads to the cleavage of collagen XVIII within this hinge region, releasing the biologically active this compound fragment.[4][5]

References

- 1. This compound’s Emerging Roles in Angiogenesis, Lymphangiogenesis, Disease, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiostatin and this compound: Key Players in a Dual Threat Approach to Cancer Treatment [sigmaaldrich.com]

- 3. Collagen XVIII/endostatin structure and functional role in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of the angiogenesis inhibitor this compound at 1.5 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and anastellin inhibit distinct aspects of the angiogenic process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiangiogenesis in cancer therapy--endostatin and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endostatin, a 20 kDa C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis and tumor growth.[1][2][3] Its ability to induce tumor dormancy without eliciting acquired drug resistance has made it a subject of intense research and a promising candidate for anti-cancer therapies. A thorough understanding of its primary sequence and three-dimensional structure is fundamental to elucidating its mechanism of action and developing novel therapeutic strategies. This guide provides a comprehensive overview of the primary sequence and structure of human this compound, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Primary Sequence of Human this compound

Human this compound is a single non-glycosylated polypeptide chain.[4] The primary sequence of recombinant human this compound consists of 184 amino acid residues.[1] The sequence is as follows:

MHSHRDFQPV LHLVALNSPL SGGMRGIRGA DFQCFQQARA VGLAGTFRAF LSSRLQDLYS IVRRADRAAV PIVNLKDELL FPSWEALFSG SEGPLKPGAR IFSFDGKDVL RHPTWPQKSV WHGSDPNGRR LTESYCETWR TEAPSATGQA SSLLGGRLLG QSAASCHHAY IVLCIENSFM TASK[1]

This sequence corresponds to the C-terminal fragment of the α1 chain of human collagen XVIII.[2][4]

Quantitative Data Summary

The key quantitative parameters of human this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Molecular Weight | ~20.2 kDa | [1] |

| Number of Amino Acids | 184 | [1][5] |

| Theoretical Molecular Weight | 20.1 kDa | [2][4] |

| Purity (recombinant) | >95-98% (by SDS-PAGE and HPLC) | [1][4] |

| Endotoxin Level (recombinant) | < 1.0 EU/μg | [2][4] |

Three-Dimensional Structure of Human this compound

The three-dimensional structure of human this compound has been determined at high resolution by X-ray crystallography. The molecule folds into a compact, globular structure. Key structural features include:

-

Disulfide Bonds: The structure is stabilized by two disulfide bonds.

-

Zinc-Binding Site: Human this compound contains a zinc-binding site at its N-terminus, which is thought to be important for its anti-endothelial and anti-tumor effects.[6]

-

Heparin-Binding Site: A cluster of arginine residues forms a basic patch on the protein surface, creating a high-affinity binding site for heparin. This interaction is believed to play a role in its anti-angiogenic activity by interfering with the binding of pro-angiogenic factors to heparan sulfate (B86663) proteoglycans.

Experimental Protocols

Determination of Primary Sequence: Edman Degradation

Edman degradation is a classic method for determining the N-terminal amino acid sequence of a protein.

Methodology:

-

Protein Purification: Purify the this compound sample to homogeneity using methods such as HPLC.

-

Reduction and Alkylation (if necessary): If disulfide bonds are present and interfere with sequencing, reduce them with a reagent like dithiothreitol (B142953) (DTT) and then alkylate with iodoacetamide (B48618) to prevent re-formation.

-

Coupling: The purified protein is reacted with phenylisothiocyanate (PITC, Edman's reagent) under mildly alkaline conditions. The PITC couples with the free N-terminal amino group of the protein.[7][8]

-

Cleavage: The N-terminal amino acid derivative is then selectively cleaved from the rest of the polypeptide chain by treatment with an anhydrous acid, such as trifluoroacetic acid. This step releases an anilinothiazolinone (ATZ)-amino acid.[7][8]

-

Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with an aqueous acid.[7][8]

-

Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.[9]

-

Repetitive Cycles: The remaining polypeptide chain, now one amino acid shorter, is subjected to the next cycle of Edman degradation. This process is repeated sequentially to determine the amino acid sequence from the N-terminus.[8][10]

Determination of Three-Dimensional Structure: X-ray Crystallography

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a protein.

Methodology:

-

Protein Expression and Purification: A large quantity of highly pure and homogenous this compound is required. This is typically achieved through recombinant protein expression in a suitable system (e.g., E. coli or mammalian cells) followed by multiple chromatography steps.[11]

-

Crystallization: The purified this compound is subjected to various crystallization screening conditions to find the optimal conditions (e.g., pH, temperature, precipitant concentration) for the formation of well-ordered, single crystals. This is often the most challenging step.[11][12]

-

Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically from a synchrotron source. The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.[11][13]

-

Data Processing: The intensities and positions of the diffraction spots are measured. This data is then processed to determine the unit cell dimensions and symmetry of the crystal.

-

Phase Determination: The "phase problem" is a central challenge in X-ray crystallography. The phases of the diffracted X-rays, which are lost during data collection, must be determined. This can be done through methods like molecular replacement (if a similar structure is known) or experimental phasing techniques.

-

Electron Density Map Calculation: Once the phases are known, an electron density map of the protein can be calculated using a mathematical process called a Fourier transform.[12][13]

-

Model Building and Refinement: An atomic model of the this compound protein is built into the electron density map. This model is then refined using computational methods to improve its fit to the experimental data and to ensure it conforms to known stereochemical principles.[11][12]

-

Validation: The final structural model is rigorously validated to ensure its quality and accuracy before being deposited in a public database like the Protein Data Bank (PDB).[11]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for determining the primary sequence and 3D structure of human this compound.

This compound Anti-Angiogenic Signaling Pathway

Caption: Simplified signaling pathway of this compound's anti-angiogenic activity.

Conclusion

The detailed knowledge of the primary sequence and three-dimensional structure of human this compound provides a solid foundation for understanding its biological function. The experimental protocols outlined in this guide offer a framework for the characterization of this and other anti-angiogenic proteins. The visualization of the signaling pathway highlights the complex mechanism by which this compound exerts its potent inhibitory effects on endothelial cells. Continued research in this area will be crucial for the development of this compound-based therapeutics for the treatment of cancer and other angiogenesis-dependent diseases.

References

- 1. Human this compound Recombinant Protein (150-01-100UG) [thermofisher.com]

- 2. arcegen.com [arcegen.com]

- 3. This compound’s Emerging Roles in Angiogenesis, Lymphangiogenesis, Disease, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. novusbio.com [novusbio.com]

- 5. reliatech.de [reliatech.de]

- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Protein sequencing: Methods and applications | Abcam [abcam.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Protein Structure Determination by X-ray Crystallography | MolecularCloud [molecularcloud.org]

- 11. researchgate.net [researchgate.net]

- 12. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 13. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Endogenous Endostatin in Angiogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endostatin, a 20-kDa C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This technical guide provides a comprehensive overview of the physiological role of endogenous this compound in regulating angiogenesis. It delves into the molecular mechanisms of action, key signaling pathways, and detailed experimental protocols for studying its anti-angiogenic effects. Quantitative data from various in vitro and in vivo studies are summarized in structured tables for comparative analysis. Furthermore, this guide presents visual representations of signaling cascades and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of this compound's complex biological functions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of angiogenesis, cancer biology, and therapeutic development.

Introduction

Angiogenesis is a tightly regulated process crucial for embryonic development, tissue repair, and the female reproductive cycle. However, dysregulated angiogenesis is a hallmark of numerous pathologies, most notably cancer, where it facilitates tumor growth and metastasis.[1][2] The balance between pro- and anti-angiogenic factors governs the angiogenic switch. Endogenous inhibitors of angiogenesis, such as this compound, play a critical role in maintaining this balance and preventing aberrant vascular growth.

This compound was first identified in the conditioned medium of a murine hemangioendothelioma cell line as a potent inhibitor of endothelial cell proliferation and tumor growth.[2] It is generated through the proteolytic cleavage of the non-collagenous C-terminal domain (NC1) of collagen type XVIII by proteases such as cathepsins and matrix metalloproteinases (MMPs). This guide will explore the multifaceted role of endogenous this compound in the physiological control of angiogenesis.

Mechanism of Action of this compound

This compound exerts its anti-angiogenic effects through a multi-pronged mechanism, primarily by interacting with various cell surface receptors on endothelial cells. This interaction triggers a cascade of intracellular signaling events that ultimately inhibit endothelial cell migration, proliferation, and survival, and promote apoptosis.

Receptor Interactions

This compound's biological activity is mediated through its binding to several key receptors on the endothelial cell surface:

-

Integrins: this compound binds to several integrins, including α5β1, αvβ3, and αvβ5.[3] The interaction with α5β1 integrin is particularly important and has been shown to disrupt endothelial cell migration.[3]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): this compound can directly bind to VEGFR-1 and VEGFR-2, thereby competing with the pro-angiogenic factor VEGF and inhibiting its downstream signaling pathways.[4] It also competitively inhibits VEGF-C binding to VEGFR-3, a key receptor in lymphangiogenesis.[4]

-

Glypicans: this compound interacts with the heparan sulfate (B86663) proteoglycans glypican-1 and glypican-4 on the endothelial cell surface.

-

Nucleolin: Cell surface nucleolin has also been identified as a receptor for this compound.

Downstream Signaling Pathways

The binding of this compound to its receptors initiates a complex network of intracellular signaling pathways that collectively contribute to its anti-angiogenic activity.

Key signaling events include:

-

Inhibition of VEGF Signaling: By competing with VEGF for VEGFR-2 binding, this compound blocks the activation of downstream pathways such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are critical for endothelial cell survival and proliferation.[4]

-

Modulation of Focal Adhesion Kinase (FAK): Interaction with integrins leads to the dephosphorylation of FAK, a key regulator of cell migration and adhesion.

-

Downregulation of c-myc and Cyclin D1: this compound has been shown to suppress the expression of the proto-oncogene c-myc and the cell cycle regulator Cyclin D1, leading to G1 cell cycle arrest in endothelial cells.

-

Inhibition of Matrix Metalloproteinases (MMPs): this compound can directly inhibit the activity of MMP-2 and MMP-9, enzymes essential for the degradation of the extracellular matrix, a crucial step in endothelial cell invasion and new vessel formation.[5]

Quantitative Data on this compound's Anti-Angiogenic Effects

The anti-angiogenic potency of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound on Endothelial Cells

| Parameter | Cell Type | Assay | IC50 / Effect | Reference |

| Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Boyden Chamber Assay | ~1.3 pM (in response to VEGF) | [6] |

| Proliferation | Bovine Capillary Endothelial Cells (BCE) | Proliferation Assay | Inhibition observed, specific IC50 varies | |

| Tube Formation | HUVECs | Matrigel Tube Formation Assay | Significant reduction in tube length and branch points | |

| Apoptosis | Human Microvascular Endothelial Cells (HMEC) | TUNEL Assay | Induction of apoptosis |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Model | Treatment Regimen | Outcome Measure | % Inhibition / Reduction | Reference |

| Lewis Lung Carcinoma Xenograft | 20 mg/kg/day, s.c. | Tumor Volume | ~70% | |

| Colon Carcinoma Xenograft | 200 µ g/day , i.p. for 14 days | Tumor Volume | 84.17% | [1] |

| Colon Carcinoma Xenograft | 200 µ g/day , i.p. for 14 days | Microvessel Density (MVD) | ~68% (100.14 to 31.86) | [1] |

| Human Pancreatic Cancer (BxPC-3) Xenograft | 100 mg/kg/day, s.c. for 20 days | Tumor Volume | ~84% (compared to control) | [7][8] |

| Human Angiogenesis Model | Serum levels of 30-35 ng/mL | Number of human vessels | 95% at day 20 | [9] |

Table 3: Circulating Levels of Endogenous this compound

| Condition | Species | Sample Type | Concentration Range | Reference |

| Healthy | Human | Plasma | 10-100 ng/mL | |

| Healthy | Human | Serum | 1-20 ng/mL | [10] |

| Colorectal Cancer | Human | Plasma | Elevated compared to healthy controls | |

| Renal Cell Carcinoma | Human | Serum | 15.1-54.0 ng/mL (Median: 24.6 ng/mL) | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-angiogenic properties of this compound.

Endothelial Cell Migration Assay (Boyden Chamber)

This assay quantifies the chemotactic response of endothelial cells to pro- or anti-angiogenic factors.

Protocol:

-

Preparation of Inserts: Coat the upper side of Transwell inserts (8 µm pore size) with an extracellular matrix protein such as fibronectin (10 µg/mL) or collagen type I (50 µg/mL) and allow to dry.

-

Cell Preparation: Culture endothelial cells (e.g., HUVECs) to 80-90% confluency. Prior to the assay, starve the cells in serum-free medium for 4-6 hours.

-

Assay Setup:

-

Add medium containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower wells of a 24-well plate.

-

Resuspend the starved endothelial cells in serum-free medium with or without varying concentrations of this compound.

-

Add 1 x 10^5 cells to the upper chamber of each Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Analysis:

-

Carefully remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with 0.1% Crystal Violet for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

-

Quantification: Calculate the percentage of migration inhibition by this compound compared to the control (chemoattractant alone).

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

This assay assesses the formation of new blood vessels in vivo in response to angiogenic stimuli and the inhibitory effect of anti-angiogenic agents.[11][12][13][14]

Protocol:

-

Preparation of Matrigel Mixture: Thaw growth factor-reduced Matrigel on ice. On ice, mix Matrigel with a pro-angiogenic factor (e.g., 150 ng/mL bFGF or 200 ng/mL VEGF) and heparin (10 units/mL). For the experimental group, add this compound to the mixture at the desired concentration.

-

Implantation: Inject 0.5 mL of the cold Matrigel mixture subcutaneously into the flank of immunodeficient mice (e.g., C57BL/6 or nude mice). The Matrigel will solidify at body temperature, forming a plug.

-

Treatment (Optional): If studying systemic effects, administer this compound (or vehicle control) systemically (e.g., via intraperitoneal injection) according to the desired treatment schedule.

-

Analysis: After 7-14 days, euthanize the mice and excise the Matrigel plugs.

-

Quantification of Angiogenesis:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an indicator of blood vessel formation.

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against an endothelial cell marker (e.g., CD31 or von Willebrand factor) to visualize and quantify microvessel density (MVD).[1]

-

RT-qPCR: Extract total RNA from the plugs and perform reverse transcription-quantitative PCR to measure the expression of endothelial-specific genes (e.g., CD31, VE-cadherin).[15]

-

Gelatin Zymography for MMP Activity

This technique is used to detect and quantify the activity of gelatin-degrading MMPs, such as MMP-2 and MMP-9.[5][16][17]

Protocol:

-

Sample Preparation: Collect conditioned medium from endothelial cells cultured with or without this compound. Concentrate the medium using centrifugal filter units.

-

Gel Electrophoresis:

-

Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

-

Mix the concentrated conditioned medium with non-reducing sample buffer. Do not heat the samples.

-

Load the samples and run the gel at 4°C.

-

-

Renaturation and Development:

-

After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100 in water) for 30-60 minutes at room temperature to remove SDS and allow the MMPs to renature.

-

Incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 12-24 hours.

-

-

Staining and Visualization:

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.

-

Destain the gel with a solution of methanol (B129727) and acetic acid.

-

Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

-

Quantification: Densitometrically scan the gel and quantify the intensity of the clear bands to determine the relative activity of MMP-2 and MMP-9.

Conclusion

Endogenous this compound is a critical regulator of angiogenesis, maintaining vascular homeostasis and preventing pathological neovascularization. Its multifaceted mechanism of action, involving interactions with multiple cell surface receptors and modulation of key intracellular signaling pathways, underscores its importance in controlling endothelial cell behavior. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate the physiological and pathological roles of this compound and to explore its therapeutic potential in angiogenesis-dependent diseases. A thorough understanding of the biology of endogenous angiogenesis inhibitors like this compound is paramount for the development of novel and effective anti-angiogenic therapies.

References

- 1. Effects of this compound on expression of vascular endothelial growth factor and its receptors and neovascularization in colonic carcinoma implanted in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography | Springer Nature Experiments [experiments.springernature.com]

- 3. Interaction of this compound with integrins implicated in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound’s Emerging Roles in Angiogenesis, Lymphangiogenesis, Disease, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits VEGF‐induced endothelial cell migration and tumor growth independently of zinc binding | The EMBO Journal [link.springer.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound dramatically inhibits endothelial cell migration, vascular morphogenesis, and perivascular cell recruitment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serum this compound levels are elevated and correlate with serum vascular endothelial growth factor levels in patients with stage IV clear cell renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. Gel Plug Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. docs.abcam.com [docs.abcam.com]

Endostatin's Mechanism of Action in Endothelial Cells: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endostatin, a 20-kDa C-terminal proteolytic fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Its ability to inhibit tumor growth and metastasis in preclinical models has established it as a significant focus of anti-cancer research.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its anti-angiogenic effects on endothelial cells. It details the complex interplay of receptor interactions, downstream signaling pathway modulation, and the resulting functional outcomes, including inhibition of cell migration, proliferation, and induction of apoptosis. This guide is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the core biological processes.

Core Mechanisms of Anti-Angiogenic Action

This compound's efficacy stems from its multifaceted approach to disrupting the angiogenic process. It simultaneously engages multiple cell surface receptors, leading to the inhibition of pro-angiogenic signaling cascades and the activation of anti-angiogenic pathways.

Interaction with Cell Surface Receptors

This compound's action is initiated by its binding to several key receptors on the endothelial cell surface, which disrupts the normal signaling required for angiogenesis.

2.1.1 Vascular Endothelial Growth Factor Receptors (VEGFRs)

A primary mechanism of this compound is the direct antagonism of VEGF signaling. This compound has been shown to bind directly to the extracellular domain of VEGFR-2 (also known as KDR/Flk-1), thereby blocking the binding of VEGF.[5] This interaction prevents VEGF-induced tyrosine phosphorylation of the receptor and inhibits all subsequent downstream signaling events.[1][5] this compound also binds to VEGFR-1 and competitively inhibits VEGF-C binding to VEGFR-3, a key receptor in lymphangiogenesis.[1]

2.1.2 Integrins

Integrins are crucial for endothelial cell adhesion to the extracellular matrix (ECM), migration, and survival. This compound interacts with several integrins, including α5β1, αvβ3, and αvβ5.[1][4][6]

-

α5β1 Integrin: this compound competes with the ECM protein fibronectin for binding to α5β1 integrin, which disrupts cell migration.[1] Upon binding, this compound induces the clustering of α5β1 integrins, leading to their co-localization with caveolin-1 (B1176169).[1][7] This association triggers a signaling cascade involving the activation of Src kinase, which ultimately leads to the disassembly of focal adhesions and actin stress fibers, impairing cell motility.[2][7]

-

αvβ3 Integrin: This integrin is highly expressed on angiogenic endothelial cells.[4] Soluble this compound can inhibit integrin-dependent endothelial cell functions, while immobilized this compound can actually support cell survival and migration in an integrin-dependent manner.[4][6] This dual role suggests a complex regulatory mechanism dependent on the context of this compound presentation to the cell.

2.1.3 Heparan Sulfate (B86663) Proteoglycans (HSPGs)

This compound's anti-angiogenic activity is also dependent on its interaction with heparan sulfate (HS) on the surface of endothelial cells.[8] It binds with low affinity to the HSPGs glypican-1 and glypican-4.[9][10] The binding of this compound to HS is crucial for its ability to inhibit angiogenesis induced by basic fibroblast growth factor (bFGF), as this compound competes with bFGF for HS binding.[1][11] However, its inhibition of VEGF-induced angiogenesis can occur independently of its heparin-binding ability.[9][11]

Modulation of Intracellular Signaling Pathways

Binding of this compound to its surface receptors triggers a cascade of intracellular events that collectively suppress the angiogenic phenotype.

2.2.1 Inhibition of VEGF-Mediated Signaling

By binding to VEGFR-2, this compound directly blocks the activation of several key downstream pro-angiogenic pathways. This includes the inhibition of VEGF-induced activation of ERK, p38 MAPK, and Focal Adhesion Kinase (FAK), all of which are critical for endothelial cell proliferation, migration, and survival.[5]

2.2.2 Disruption of Cell Adhesion and Migration

This compound's interaction with α5β1 integrin and caveolin-1 activates a phosphatase-dependent pathway leading to the activation of Src kinase.[7] Activated Src disrupts focal adhesions and actin stress fibers, which are essential for cell adhesion and migration.[2][7] This leads to an inhibition of endothelial cell migration in response to pro-angiogenic factors like bFGF and VEGF.[7][12][13] Additionally, this compound inhibits the FAK/Ras/p38-MAPK/ERK signaling cascade, further suppressing cell migration.[2]

2.2.3 Induction of Apoptosis

This compound can directly induce apoptosis in endothelial cells.[14][15] This process is caspase-dependent and is associated with a significant reduction in the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL, while the pro-apoptotic protein Bax remains unaffected.[14][15][16] The apoptotic signaling may also involve the adaptor protein Shb and is linked to an overload of intracellular calcium.[16][17]

2.2.4 Cell Cycle Arrest

This compound causes endothelial cells to arrest in the G1 phase of the cell cycle.[18] This is achieved by down-regulating the mRNA and protein levels of cyclin D1, a critical regulator of the G1-S transition.[18] The inhibition of cyclin D1 is linked to this compound's ability to suppress the Wnt/β-catenin signaling pathway, as it promotes the degradation of β-catenin, which is required for cyclin D1 gene transcription.[18][19]

2.2.5 Downregulation of Gene Expression

Beyond specific pathways, this compound has a broad impact on gene expression in endothelial cells, down-regulating a wide array of genes.[20][21] These include genes related to the cell cycle, apoptosis inhibition, and cell migration (such as c-myc), effectively shifting the cellular program away from angiogenesis.[21]

2.2.6 Inhibition of Matrix Metalloproteinases (MMPs)

This compound can inhibit the activity of MMP-2, MMP-9, and MMP-13.[1][2] These enzymes are crucial for degrading the ECM, a necessary step for endothelial cell invasion and the formation of new vessels. By blocking their activity, this compound further impedes the angiogenic process.[22]

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature regarding this compound's interactions and inhibitory activities.

| Parameter | Molecule | Value | Cell/System | Reference |

| Binding Affinity (Kd) | Heparin | 0.3 µM | Recombinant mouse this compound | [11] |

| Inhibitory Conc. (IC50) | VEGF-induced Migration | Picomolar (pM) range | Human Umbilical Vein Endothelial Cells (HUVECs) | [12] |

| bFGF-induced Migration | 3 nM | Human Dermal Microvascular Endothelial Cells | [12] | |

| Inhibition of Angiogenesis | Human vessel number | 95% inhibition | In vivo mouse model | [23][24] |

| Microvessel Density (MVD) | Significantly decreased | In vivo colon carcinoma model | [22] | |

| Effect on Tumor Growth | Tumor Volume | 84.17% inhibition | In vivo colon carcinoma model | [22] |

Key Experimental Protocols

The mechanisms of this compound have been elucidated through a variety of in vitro and in vivo experimental assays. The methodologies for the most critical of these are outlined below.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

-

Principle: This assay measures the chemotactic response of endothelial cells to a stimulant across a porous membrane.

-

Methodology:

-

A two-chamber system (e.g., Transwell) is used, separated by a microporous polycarbonate membrane coated with an ECM protein like fibronectin or collagen.

-

The lower chamber is filled with medium containing a chemoattractant, such as VEGF or bFGF.

-

Endothelial cells (e.g., HUVECs) are seeded into the upper chamber in serum-free medium, with or without varying concentrations of this compound.

-

The apparatus is incubated for several hours (typically 4-6h) to allow cell migration through the pores towards the chemoattractant.

-

Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Migrated cells on the lower surface are fixed, stained (e.g., with Crystal Violet or DAPI), and counted under a microscope.

-

The inhibitory effect of this compound is quantified by comparing the number of migrated cells in treated versus untreated wells.[12]

-

Endothelial Cell Proliferation Assay

-

Principle: This assay quantifies the effect of this compound on the proliferation of endothelial cells, often stimulated by a growth factor.

-

Methodology:

-

Endothelial cells are seeded in multi-well plates and allowed to adhere.

-

The growth medium is replaced with a low-serum medium containing a pro-angiogenic stimulus (e.g., bFGF) with or without various concentrations of this compound.

-

Cells are incubated for a period of 24-72 hours.

-

Cell proliferation is measured using various methods, such as:

-

Direct Cell Counting: Using a hemocytometer or automated cell counter.

-

MTS/MTT Assay: A colorimetric assay that measures metabolic activity, which correlates with cell number.

-

BrdU Incorporation: An immunoassay that detects DNA synthesis in actively proliferating cells.

-

-

The anti-proliferative effect is determined by comparing the proliferation rates in this compound-treated wells to control wells.

-

In Vitro Tube Formation Assay

-

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

-

Methodology:

-

A layer of basement membrane extract (e.g., Matrigel) is polymerized in the wells of a multi-well plate.

-

Endothelial cells are seeded onto the Matrigel in the presence or absence of this compound and/or a pro-angiogenic stimulus.

-

The cells are incubated for several hours (typically 6-18h).

-

During incubation, endothelial cells align and form a network of tube-like structures.

-

The formation of these networks is visualized by microscopy and quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using imaging software.

-

Inhibition is measured by the reduction in tube formation in the presence of this compound.[2]

-

Apoptosis Assays

-

Principle: These assays detect and quantify programmed cell death in endothelial cells following treatment with this compound.

-

Methodologies:

-

Annexin V Staining: Endothelial cells are treated with this compound for a specified time. Cells are then stained with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis) and a viability dye like Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified using flow cytometry.[14][15]

-

Caspase Activity Assay: Cells are treated with this compound, lysed, and the cell lysate is incubated with a fluorogenic or colorimetric substrate specific for caspases (e.g., caspase-3). The cleavage of the substrate, indicative of caspase activation, is measured with a spectrophotometer or fluorometer.[14][15]

-

TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTP.[14]

-

Protein Interaction and Signaling Assays

-

Principle: These methods are used to verify direct protein-protein interactions and to assess the activation state of signaling pathways.

-

Methodologies:

-

Affinity Chromatography/Co-immunoprecipitation: To demonstrate direct binding (e.g., this compound and VEGFR-2), one protein is immobilized on a column or to beads, and a cell lysate or purified protein solution containing the putative binding partner is passed over.[5] Bound proteins are then eluted and identified by Western blotting. Co-immunoprecipitation is used to identify interactions within a cell lysate.[7]

-

Western Blotting: This is the standard method for analyzing changes in protein expression (e.g., cyclin D1, Bcl-2) or phosphorylation status (e.g., p-ERK, p-FAK).[10][25] Endothelial cells are treated with this compound, lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the total protein and its phosphorylated form.

-

Conclusion

The mechanism of action of this compound in endothelial cells is a complex and highly regulated process involving the coordinated inhibition of multiple, essential angiogenic pathways. By directly binding to and antagonizing key pro-angiogenic receptors like VEGFRs and integrins, this compound effectively shuts down the downstream signaling required for endothelial cell migration, proliferation, and survival. Furthermore, it actively promotes anti-angiogenic outcomes through the induction of apoptosis and broad-scale downregulation of pro-angiogenic gene expression. This multifaceted inhibitory profile underscores its potency and its continued investigation as a therapeutic agent for cancer and other diseases characterized by pathological angiogenesis. The detailed understanding of these pathways is critical for the strategic development of this compound-based therapies and next-generation anti-angiogenic drugs.

References

- 1. This compound’s Emerging Roles in Angiogenesis, Lymphangiogenesis, Disease, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound and anastellin inhibit distinct aspects of the angiogenic process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of this compound with integrins implicated in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound blocks vascular endothelial growth factor-mediated signaling via direct interaction with KDR/Flk-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of this compound with integrins implicated in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound associates with integrin alpha5beta1 and caveolin-1, and activates Src via a tyrosyl phosphatase-dependent pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of heparan sulfate domain organization in this compound inhibition of endothelial cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Interplay between this compound, Integrins, and Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Structural basis and potential role of heparin/heparan sulfate binding to the angiogenesis inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits VEGF‐induced endothelial cell migration and tumor growth independently of zinc binding | The EMBO Journal [link.springer.com]

- 13. This compound inhibits VEGF-induced endothelial cell migration and tumor growth independently of zinc binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces endothelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ahajournals.org [ahajournals.org]

- 17. Multiple signaling is involved in this compound-mediated apoptosis in ECV 304 endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound causes G1 arrest of endothelial cells through inhibition of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound is a potential inhibitor of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antiangiogenesis in cancer therapy--endostatin and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antiangiogenesis signals by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of this compound on expression of vascular endothelial growth factor and its receptors and neovascularization in colonic carcinoma implanted in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound dramatically inhibits endothelial cell migration, vascular morphogenesis, and perivascular cell recruitment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pnas.org [pnas.org]

Endostatin Signaling Pathways and Receptor Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Endostatin, a 20 kDa C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis. Its ability to suppress tumor growth by interfering with the formation of new blood vessels has made it a subject of intense research. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, focusing on its receptor binding and the subsequent intracellular signaling pathways.

This compound Receptor Binding: A Multi-Targeted Approach

This compound exerts its anti-angiogenic effects by interacting with a variety of cell surface receptors on endothelial cells. This multi-targeted approach contributes to its robust and broad-spectrum activity. The primary receptors and their binding affinities are summarized below.

Data Presentation: Quantitative Analysis of this compound Receptor Interactions

The binding kinetics of this compound to its key receptors have been quantified using various experimental techniques, most notably Surface Plasmon Resonance (SPR). These studies provide crucial insights into the affinity and stability of these interactions.

| Ligand | Receptor/Binding Partner | Dissociation Constant (KD) | Experimental Method | Reference |

| This compound | Integrin αvβ3 | 17.5 nM | Surface Plasmon Resonance | [1] |

| This compound | Integrin α5β1 | 18.3 nM | Surface Plasmon Resonance | [1] |

| This compound | Nucleolin | 2.32 x 10-8 M (23.2 nM) | Surface Plasmon Resonance | [2] |

| This compound-derived peptide (mEP) | VEGFR-3 | 4.78 x 10-8 M (47.8 nM) | Surface Plasmon Resonance | [3] |

Core Signaling Pathways Activated by this compound

Upon binding to its receptors, this compound triggers a cascade of intracellular signaling events that collectively inhibit endothelial cell migration, proliferation, and survival. The major signaling pathways are detailed below.

Integrin-Mediated Signaling: Disruption of Cell Adhesion and Migration

This compound's interaction with integrins, particularly α5β1, is a critical initiating event in its anti-migratory effects. This binding event leads to the activation of a signaling cascade that results in the disassembly of the actin cytoskeleton and focal adhesions.[4]

Upon binding to integrin α5β1, this compound induces the clustering of integrins with caveolin-1, a scaffold protein in caveolae.[4] This clustering facilitates the activation of the non-receptor tyrosine kinase Src in a phosphatase-dependent manner.[4] Activated Src then phosphorylates p190RhoGAP, a GTPase-activating protein for RhoA.[5] This leads to the inactivation of RhoA, a key regulator of the actin cytoskeleton.[5] The inactivation of RhoA results in the disassembly of actin stress fibers and focal adhesions, ultimately inhibiting endothelial cell migration.[4][5]

Nucleolin-Mediated Internalization and Nuclear Signaling

Nucleolin, a protein predominantly found in the nucleolus, is also present on the surface of proliferating endothelial cells and acts as a key receptor for this compound.[6][7] The binding of this compound to cell-surface nucleolin initiates a series of events leading to its internalization and nuclear translocation, where it can modulate gene expression.

This compound binds with high affinity to nucleolin on the endothelial cell surface.[6][7] This interaction facilitates the internalization of the this compound-nucleolin complex.[6] Once inside the cell, this compound is transported to the nucleus, a process also mediated by nucleolin.[6] In the nucleus, this compound can inhibit the phosphorylation of nucleolin, a modification crucial for cell proliferation.[6] This nuclear activity of this compound contributes to its anti-proliferative effects.

Crosstalk with VEGF Signaling

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor, and its signaling pathway is a key target for anti-angiogenic therapies. This compound can directly interfere with VEGF signaling by binding to its receptors.

This compound has been shown to bind directly to VEGFR-2 (KDR/Flk-1), thereby blocking the binding of VEGF.[8] This competitive inhibition prevents VEGF-induced tyrosine phosphorylation of VEGFR-2 and subsequently blocks the activation of downstream signaling molecules such as ERK, p38 MAPK, and FAK.[8]

Regulation of the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer. This compound has been shown to act as a potential inhibitor of this pathway.

In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[9][10] Wnt ligands inhibit this complex, leading to β-catenin accumulation, nuclear translocation, and activation of target genes.[5][9] this compound can promote the degradation of β-catenin through a mechanism that appears to be independent of GSK3, a key component of the destruction complex.[3] This suggests that this compound activates a novel pathway to downregulate Wnt signaling, thereby inhibiting cell cycle progression and migration.[3]

Experimental Protocols: Key Methodologies

The characterization of this compound's interactions with its receptors has been largely dependent on two key experimental techniques: Surface Plasmon Resonance (SPR) for quantitative binding analysis and Co-immunoprecipitation (Co-IP) for verifying interactions within a cellular context.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. It is used to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Exemplary Protocol: Analysis of this compound Peptide Binding to VEGFR-3 [3]

-

Instrumentation: BIAcore 3000 system.

-

Sensor Chip: CM5 sensor chip.

-

Immobilization:

-

The this compound-derived peptide (mEP) is immobilized on the sensor chip surface.

-

-

Running Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl2, 0.1% Tween 20, 0.1% Brij-35, 5% dimethyl sulfoxide, pH 8.0.

-

Analyte: Recombinant VEGFR-3-Fc is injected at a range of concentrations (e.g., 0 to 10 µM) over the immobilized peptide.

-

Data Analysis: Sensorgrams are fitted to a 1:1 Langmuir binding model using BIAevaluation software to calculate the kinetic rate constants (ka and kd) and the dissociation constant (KD).

Co-immunoprecipitation (Co-IP) for In Vitro Interaction Validation

Co-IP is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to precipitate a specific protein (the "bait") and its binding partners (the "prey") from a cell lysate.

Exemplary Protocol: Co-immunoprecipitation of this compound and Nucleolin

-

Cell Culture: Human microvascular endothelial cells (HMECs) are cultured under conditions that promote proliferation (e.g., with serum and bFGF) to ensure cell-surface expression of nucleolin.

-

Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions (e.g., RIPA buffer supplemented with protease inhibitors).

-

Immunoprecipitation:

-

The cell lysate is incubated with an antibody specific to the bait protein (e.g., anti-endostatin antibody).

-

Protein A/G-agarose or magnetic beads are added to the lysate to capture the antibody-antigen complexes.

-

The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

The precipitated proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are separated by SDS-PAGE and transferred to a membrane for Western blot analysis.

-

The membrane is probed with an antibody against the prey protein (e.g., anti-nucleolin antibody) to confirm its presence in the immunoprecipitated complex.

-

Conclusion

This compound's anti-angiogenic activity is a result of its complex interplay with multiple cell surface receptors and the subsequent modulation of several key intracellular signaling pathways. Its ability to target integrins, nucleolin, and VEGFRs, and to interfere with fundamental processes such as cell migration, proliferation, and Wnt/β-catenin signaling, underscores its potential as a multi-faceted therapeutic agent. The quantitative binding data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of this compound and to develop novel anti-angiogenic therapies.

References

- 1. research.chalmers.se [research.chalmers.se]

- 2. Characterization of the Interaction Between this compound Short Peptide and VEGF Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 8. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted protein degradation of Wnt/β-catenin signaling pathway: an effective strategy for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Endostatin's Impact on Endothelial Cell Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of endostatin on endothelial cells, with a focus on its influence on gene expression. This compound, a C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels. Its anti-angiogenic properties are primarily attributed to its ability to induce apoptosis and inhibit proliferation and migration of endothelial cells. These cellular effects are underpinned by significant alterations in gene expression, which modulate key signaling pathways involved in vascular biology. This document details the affected signaling cascades, provides representative experimental protocols, and summarizes the known changes in the endothelial cell transcriptome upon this compound treatment.

Data Presentation: Gene Expression Changes in Endothelial Cells

While numerous studies have demonstrated that this compound significantly alters the gene expression profile of endothelial cells, a comprehensive, publicly available dataset with quantitative fold changes for a wide array of genes remains elusive. However, based on existing literature, a qualitative summary of consistently observed changes is presented below. These changes generally point towards a suppression of pro-angiogenic and proliferative genes and an upregulation of anti-angiogenic and pro-apoptotic genes.

Table 1: Summary of this compound-Modulated Gene Categories in Endothelial Cells

| Gene Category | Regulation by this compound | Key Genes/Pathways Affected | Functional Consequence |

| Cell Cycle Regulators | Downregulated | Cyclin D1, Cyclin-dependent kinases (CDKs) | G1 cell cycle arrest, inhibition of proliferation |

| Pro-Angiogenic Factors & Receptors | Downregulated | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling components | Inhibition of VEGF-mediated signaling, reduced angiogenesis |

| Cell Adhesion and Migration | Downregulated | Integrins, Focal Adhesion Kinase (FAK) | Reduced cell migration and invasion |

| Apoptosis Regulators | Modulated | Pro-apoptotic genes (upregulated), Anti-apoptotic genes (downregulated) | Induction of endothelial cell apoptosis |

| Wnt Signaling Pathway | Modulated | β-catenin | Inhibition of pro-proliferative Wnt signaling |

| Transcription Factors | Downregulated | c-myc | Broad suppression of proliferative and metabolic genes |

Signaling Pathways Modulated by this compound

This compound exerts its effects on endothelial cell gene expression by interacting with and modulating several key signaling pathways. The two most well-documented pathways are the Vascular Endothelial Growth Factor (VEGF) signaling pathway and the Wnt/β-catenin signaling pathway.

Inhibition of VEGF Signaling

Vascular Endothelial Growth Factor (VEGF) is a critical driver of angiogenesis. This compound has been shown to directly interfere with this pathway.[1] One of the primary mechanisms is its direct binding to the VEGF receptor 2 (VEGFR2, also known as KDR/Flk-1).[1] This interaction prevents the binding of VEGF to its receptor, thereby inhibiting the downstream signaling cascade that is crucial for endothelial cell proliferation, migration, and survival.

Modulation of Wnt/β-catenin Signaling

The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. In endothelial cells, the canonical Wnt pathway, which involves the stabilization and nuclear translocation of β-catenin, is pro-angiogenic. This compound has been found to inhibit this pathway by promoting the degradation of β-catenin.[2][3] This action appears to be independent of the traditional GSK3-mediated phosphorylation, suggesting a novel mechanism of Wnt pathway inhibition.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the effects of this compound on endothelial cell gene expression.

Cell Culture and this compound Treatment

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for these studies.

Materials:

-

HUVECs (primary culture)

-

Endothelial Growth Medium (EGM-2)

-

Recombinant Human this compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks/plates

Procedure:

-

Culture HUVECs in EGM-2 at 37°C in a humidified atmosphere of 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

-

For experiments, seed HUVECs in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

-

Prepare a stock solution of recombinant human this compound in sterile PBS or other appropriate vehicle.

-

On the day of the experiment, replace the culture medium with fresh EGM-2 containing the desired concentration of this compound (typically in the range of 100-500 ng/mL). A vehicle-only control should be run in parallel.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with RNA extraction.

Microarray Analysis of Gene Expression

Microarray analysis provides a high-throughput method to assess changes in the expression of thousands of genes simultaneously.

Materials:

-

This compound-treated and control endothelial cells

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

RNase-free water, tubes, and pipette tips

-

Spectrophotometer (e.g., NanoDrop)

-

Agilent Bioanalyzer

-

cDNA synthesis and labeling kit

-

Microarray slides (e.g., Agilent, Affymetrix)

-

Hybridization chamber and oven

-

Microarray scanner

Procedure:

-

RNA Extraction:

-

Lyse the cells directly in the culture dish using the buffer provided in the RNA extraction kit.

-

Homogenize the lysate and follow the manufacturer's protocol for RNA purification, including a DNase treatment step to remove contaminating genomic DNA.

-

Elute the purified RNA in RNase-free water.

-

-

RNA Quality and Quantity Assessment:

-

Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Assess RNA integrity (RIN value) using an Agilent Bioanalyzer. High-quality RNA (RIN > 8) is crucial for reliable microarray results.

-

-

cDNA Synthesis and Labeling:

-

Synthesize first-strand cDNA from the total RNA using reverse transcriptase.

-

Synthesize second-strand cDNA.

-

Incorporate fluorescent labels (e.g., Cy3 and Cy5 for two-color arrays) during cDNA synthesis or through a subsequent labeling reaction.

-

-

Hybridization:

-

Combine the labeled cDNA from the control and this compound-treated samples (for two-color arrays).

-

Apply the labeled cDNA to the microarray slide and incubate in a hybridization chamber for 16-24 hours at a specific temperature.

-

-

Washing and Scanning:

-

Wash the microarray slide to remove unbound labeled cDNA.

-

Scan the slide using a microarray scanner to detect the fluorescent signals at each spot.

-

-

Data Analysis:

-

Use specialized software to quantify the fluorescence intensity of each spot.

-

Normalize the data to account for variations in labeling and detection efficiency.

-

Calculate the fold change in gene expression between the this compound-treated and control samples.

-

Perform statistical analysis to identify significantly up- and down-regulated genes.

-

Validation of Microarray Data by Quantitative Real-Time PCR (qPCR)

It is essential to validate the results of a microarray experiment for a subset of genes using an independent method like qPCR.

Materials:

-

Purified RNA from control and this compound-treated cells

-

Reverse transcription kit

-

qPCR master mix (containing SYBR Green or TaqMan probes)

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

Reverse Transcription:

-

Synthesize cDNA from the same RNA samples used for the microarray analysis.

-

-

qPCR Reaction Setup:

-

Prepare a reaction mix containing the cDNA template, forward and reverse primers for a target gene, and the qPCR master mix.

-

Set up reactions for each target gene and the housekeeping gene for both control and this compound-treated samples. Include no-template controls.

-

-

Real-Time PCR:

-

Run the qPCR reaction in a real-time PCR instrument. The instrument will monitor the amplification of the PCR product in real-time.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the change in gene expression between the this compound-treated and control samples using the ΔΔCt method.

-

Conclusion

This compound profoundly impacts the gene expression profile of endothelial cells, leading to an anti-angiogenic phenotype. By inhibiting key signaling pathways such as the VEGF and Wnt/β-catenin pathways, this compound downregulates genes essential for cell proliferation, migration, and survival, while promoting apoptosis. The experimental protocols outlined in this guide provide a framework for researchers to investigate these effects in a controlled laboratory setting. Further high-throughput sequencing studies are needed to generate a comprehensive, quantitative map of the this compound-regulated transcriptome in endothelial cells, which will be invaluable for the development of novel anti-angiogenic therapies.

References

- 1. This compound’s Emerging Roles in Angiogenesis, Lymphangiogenesis, Disease, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a potential inhibitor of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a potential inhibitor of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Downregulation of Pro-Angiogenic Pathways by Endostatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endostatin, a 20-kDa C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels. Its multifaceted anti-angiogenic activity stems from its ability to interfere with multiple pro-angiogenic signaling pathways, making it a subject of intense research for therapeutic applications in oncology and other angiogenesis-dependent diseases. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's functions, with a focus on its downregulation of key pro-angiogenic pathways, including those mediated by Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and integrins. This document details the experimental protocols to study these effects and presents quantitative data on this compound's inhibitory activities.

Introduction to this compound and its Anti-Angiogenic Properties

This compound was first identified as a specific inhibitor of endothelial cell proliferation and migration[1]. It has been shown to induce regression of experimental tumors in mice by inhibiting angiogenesis[1]. Unlike many single-target anti-angiogenic agents, this compound exerts its effects through a broad spectrum of mechanisms, which may contribute to its low propensity for inducing acquired drug resistance[2]. This guide will dissect the core molecular interactions and signaling cascades disrupted by this compound.

Molecular Mechanisms of this compound's Anti-Angiogenic Activity

This compound's ability to inhibit angiogenesis is attributed to its interaction with a variety of cell surface receptors and extracellular matrix components, leading to the disruption of multiple signaling pathways crucial for endothelial cell function.

Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling

The VEGF signaling pathway is a critical driver of angiogenesis. This compound directly interferes with this pathway at the receptor level.

-

Direct Interaction with VEGFRs: this compound has been shown to directly bind to VEGF Receptor 2 (VEGFR-2, also known as KDR/Flk-1), a key receptor for VEGF-A[3]. This interaction can block the binding of VEGF to its receptor, thereby inhibiting VEGF-induced tyrosine phosphorylation of VEGFR-2 and the activation of downstream signaling cascades[3].

-

Downstream Signaling Inhibition: By preventing VEGFR-2 activation, this compound effectively blocks the initiation of intracellular signaling pathways that promote endothelial cell proliferation, migration, and survival. This includes the inhibition of key downstream effectors such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways[4]. Specifically, this compound has been shown to block VEGF-induced activation of ERK, p38 MAPK, and FAK[3].

Interference with Integrin Signaling

Integrins are transmembrane receptors that mediate cell-matrix adhesion and play a crucial role in endothelial cell migration and survival. This compound interacts with several integrins, disrupting their function.

-

Binding to α5β1 and αv Integrins: this compound has been shown to bind to integrins α5β1 and αv on the surface of endothelial cells[5]. This interaction can interfere with the binding of extracellular matrix proteins like fibronectin, which is essential for endothelial cell adhesion and migration.

-

Downregulation of Downstream Pathways: The binding of this compound to α5β1 integrin can lead to the inhibition of downstream signaling pathways, including the FAK/Ras/Raf/MEK/ERK and PI3K/Akt pathways[4]. Furthermore, this compound's interaction with α5β1 integrin has been shown to induce the activation of Src kinase in a phosphatase-dependent manner, leading to the disassembly of actin stress fibers and focal adhesions, thereby impairing cell migration[6].

Effects on Other Pro-Angiogenic Pathways

-

Fibroblast Growth Factor (FGF) Signaling: this compound has been reported to inhibit bFGF-induced migration of human dermal microvascular endothelial cells[7].

-

Hepatocyte Growth Factor (HGF) Signaling: While HGF and its receptor c-Met are known to be potent promoters of angiogenesis, direct inhibition of the HGF/c-Met pathway by this compound is not as well-characterized as its effects on VEGF signaling[5][8]. Some studies suggest that this compound's broad anti-angiogenic effects may encompass the inhibition of multiple growth factor pathways, but more direct evidence for its interaction with HGF/c-Met is needed.

-

Matrix Metalloproteinases (MMPs): this compound can inhibit the activity of several MMPs, including MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in endothelial cell invasion and migration[9].

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound in inhibiting various aspects of angiogenesis has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

| Cell Type | Assay | Stimulant | IC50 | Reference(s) |

| Human Dermal Microvascular Endothelial Cells | Migration | bFGF | 3 nM | [7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Migration | VEGF | pM range | [7] |

| Bovine Capillary Endothelial Cells | Proliferation | - | Not specified | [7] |

Table 2: In Vivo Inhibition of Angiogenesis by this compound

| Model | Parameter Measured | Inhibition | Reference(s) |

| Human Renal Cell Carcinoma in Nude Mice | Tumor Growth | Significant inhibition at ng doses | [10] |

| Human Endothelial Cells in Immunodeficient Mice | Number of Human Vessels | 95% inhibition at day 20 | [2] |

| Colonic Carcinoma in Nude Mice | Microvessel Density (MVD) | Significantly decreased | [6] |

Detailed Experimental Protocols

To aid researchers in studying the anti-angiogenic effects of this compound, this section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro Assays

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Complete endothelial cell growth medium

-

96-well tissue culture plates

-

This compound (and vehicle control)

-

BrdU labeling solution (10 mM)

-

Fixing/Denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Protocol:

-

Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.

-

Treat the cells with various concentrations of this compound or vehicle control in the presence of a pro-angiogenic stimulus (e.g., VEGF, bFGF) for 24-48 hours.

-

Add BrdU labeling solution to each well and incubate for 2-4 hours.

-

Remove the labeling medium and fix/denature the cells according to the manufacturer's instructions.

-

Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody, incubating for 1 hour.

-

Wash the wells and add the TMB substrate.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm.

This assay assesses the chemotactic migration of endothelial cells.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Endothelial cells

-

Serum-free medium

-

Chemoattractant (e.g., VEGF)

-

This compound

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Protocol:

-

Coat the bottom of the Transwell inserts with a thin layer of an extracellular matrix protein (e.g., fibronectin, collagen).

-

Add serum-free medium containing the chemoattractant and different concentrations of this compound to the lower chamber of the 24-well plate.

-

Resuspend endothelial cells in serum-free medium and add them to the upper chamber of the Transwell inserts.

-

Incubate for 4-6 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.

-

Count the number of migrated cells in several fields of view under a microscope.

This assay evaluates the ability of endothelial cells to form capillary-like structures.

Materials:

-

Matrigel or other basement membrane extract

-

96-well plate

-

Endothelial cells

-

Endothelial cell growth medium

-

This compound

-

Microscope

Protocol:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate.

-

Allow the Matrigel to solidify at 37°C for 30-60 minutes.

-

Seed endothelial cells onto the Matrigel-coated wells in the presence of various concentrations of this compound.

-

Incubate for 6-18 hours at 37°C.

-

Visualize and photograph the formation of tube-like structures using a microscope.

-

Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

In Vivo and Ex Vivo Assays

This ex vivo assay assesses angiogenesis sprouting from a segment of the aorta.

Materials:

-

Thoracic aorta from a rat or mouse

-

Collagen gel

-

48-well plate

-

Endothelial cell growth medium

-

This compound

-

Microscope

Protocol:

-

Excise the thoracic aorta and clean it of surrounding adipose and connective tissue.

-

Cut the aorta into 1 mm thick rings.

-

Embed each aortic ring in a collagen gel within a well of a 48-well plate.

-

After the gel solidifies, add medium containing different concentrations of this compound.

-

Incubate for 7-14 days, changing the medium every 2-3 days.

-

Monitor and quantify the outgrowth of microvessels from the aortic rings using a microscope and image analysis software[11][12].

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.

Materials:

-

Matrigel

-

Pro-angiogenic factor (e.g., bFGF, VEGF)

-

This compound

-

Mice (e.g., C57BL/6)

-

Hemoglobin measurement kit or materials for immunohistochemistry (e.g., anti-CD31 antibody)

Protocol:

-

Mix ice-cold liquid Matrigel with a pro-angiogenic factor and this compound (or vehicle).

-

Inject the mixture subcutaneously into the flank of mice.

-

After 7-14 days, excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Measuring the hemoglobin content of the plugs using a Drabkin-based assay.

-

Performing immunohistochemistry on sections of the plug using an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density[6].

-

This in vivo assay uses the highly vascularized CAM of a developing chick embryo to assess angiogenesis.

Materials:

-

Fertilized chicken eggs

-

Thermostable filter discs or silicone rings

-

This compound

-

Stereomicroscope

-

Image analysis software

Protocol:

-

Incubate fertilized eggs for 3-4 days.

-

Create a small window in the eggshell to expose the CAM.

-

Place a filter disc or silicone ring onto the CAM.

-